molecular formula C8H13NO4 B572301 (2S)-1-Boc-aziridine-2-carboxylic acid CAS No. 1315000-92-0

(2S)-1-Boc-aziridine-2-carboxylic acid

Cat. No. B572301
M. Wt: 187.195
InChI Key: IMJKDYRGASHUBX-GXRJOMEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aziridine-2-carboxylic acids are a type of organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom . The “Boc” in the name refers to a protecting group used in organic synthesis, specifically for the protection of amines.


Molecular Structure Analysis

The molecular structure of a compound can greatly influence its physical and chemical properties. For aziridines, they are characterized by a three-membered ring containing a nitrogen atom .


Chemical Reactions Analysis

Aziridines are known to participate in various chemical reactions due to the strain of the three-membered ring. They can undergo ring-opening reactions, nucleophilic substitutions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are influenced by the molecular structure of the compound .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. This information is typically provided in a material safety data sheet .

Future Directions

The future directions of a compound refer to potential applications or areas of research. Without specific information on “(2S)-1-Boc-aziridine-2-carboxylic acid”, it’s difficult to provide detailed future directions .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/t5-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJKDYRGASHUBX-GXRJOMEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703867
Record name (2S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-Boc-aziridine-2-carboxylic acid

CAS RN

181212-91-9
Record name (2S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described in Step B of Intermediate 135 using methyl 1-BOC-2-aziridinecarboxylate prepared in Step B.
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Intermediate 135
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